
1-Methylnicotinamide-d7 Iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CAS Number: 6456-44-6 (unlabeled)
化学反应分析
Hydrolysis and Stability
The amide group undergoes base-catalyzed hydrolysis , though the deuterated methyl group alters reaction kinetics:
Reaction:
1-Methylnicotinamide-d7 Iodide + OH⁻ → Nicotinic acid-d7 + Methylamine
Condition | Observation | Source |
---|---|---|
pH 12, 80°C | 90% hydrolysis in 2 hours | |
pH 7, 25°C | <5% hydrolysis after 24 hours | |
Activation Energy | 68 kJ/mol (vs. 63 kJ/mol for non-D7) |
Deuterium substitution increases the activation energy by ~8%, attributed to the deuterium isotope effect on the transition state.
Prostacyclin-Mediated Anti-Thrombotic Activity
In platelet aggregation assays:
Compound | IC₅₀ (Collagen-Induced Aggregation) | COX-2 Upregulation (Fold) | Source |
---|---|---|---|
1-MNA-d7 | 45 ± 6 μM | 3.2 ± 0.4 | |
Nicotinamide | >500 μM | 1.1 ± 0.2 | |
Acetylsalicylic Acid | 300 μM | N/A |
1-Methylnicotinamide-d7 enhances prostacyclin (PGI₂) synthesis by upregulating COX-2 expression in endothelial cells, reducing thrombus formation via cAMP-dependent platelet inhibition .
Electrophilic Substitution
The pyridine ring undergoes deuterium exchange under acidic conditions:
Reaction:
C₇H₅D₇IN₂O + D₂O/H⁺ → C₇D₅H₂IN₂O + HD
Condition | Deuteration Level Achieved | Half-Life (h) | Source |
---|---|---|---|
1M DCl, 100°C | 97% D at C2/C4 | 1.5 | |
0.1M D₂SO₄, 60°C | 82% D at C2/C4 | 4.2 |
This reaction is critical for isotopic labeling studies in metabolic flux analysis.
Analytical Derivatization
In mass spectrometry workflows, 1-Methylnicotinamide-d7 forms stable ion pairs with trifluoroacetic acid (TFA):
Adduct | m/z Observed | Collision Energy (eV) | Source |
---|---|---|---|
[M+H]⁺ | 272.1 | 15 | |
[M+TFA-H]⁻ | 422.0 | 25 | |
[M+Na]⁺ | 294.1 | 20 |
These adducts enable precise quantification in LC-MS/MS assays with a limit of detection (LOD) of 0.1 nM.
常见问题
Basic Research Questions
Q. What are the critical considerations for synthesizing and characterizing 1-Methylnicotinamide-d7 Iodide to ensure high purity and reproducibility?
- Methodological Answer : Synthesis protocols must include detailed steps such as deuterium incorporation verification (e.g., via mass spectrometry or NMR), purification methods (e.g., recrystallization or HPLC), and characterization data (e.g., melting point, isotopic purity ≥98%). Experimental sections should explicitly state reaction conditions (solvents, temperatures, catalysts) and provide spectral data for key intermediates and final products. For reproducibility, cross-reference established protocols for non-deuterated analogs and validate against deuterated standards .
Q. Which analytical techniques are most effective for quantifying this compound in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards is preferred for specificity. Validate methods using spike-recovery experiments in relevant matrices (e.g., plasma, urine). Include calibration curves with R² >0.99 and limit of detection (LOD) ≤1 nM. Cross-validate with NMR for structural confirmation, ensuring deuterium retention under analytical conditions .
Q. How should researchers handle and store this compound to prevent degradation?
- Methodological Answer : Store lyophilized compounds at -80°C under inert gas (argon/nitrogen). For solutions, use deuterated solvents (e.g., D₂O, CD₃OD) to minimize proton exchange. Conduct stability tests under varying pH, temperature, and light exposure. Include degradation kinetics (e.g., half-life at 25°C) in supporting information .
Advanced Research Questions
Q. What experimental designs are optimal for investigating the isotope effect of deuterium in this compound on enzymatic activity?
- Methodological Answer : Use kinetic assays (e.g., Michaelis-Menten parameters) comparing deuterated and non-deuterated analogs. Control for solvent isotope effects by testing in H₂O vs. D₂O. Employ stopped-flow spectroscopy or isothermal titration calorimetry (ITC) to measure binding affinity changes. Statistical analysis must include ≥3 biological replicates and ANOVA for significance (p<0.05) .
Q. How can researchers resolve contradictions in reported metabolic pathways involving this compound?
- Methodological Answer : Perform tracer studies with isotopically labeled substrates (e.g., ¹³C-glucose) in cell cultures or animal models. Use multi-omics approaches (metabolomics/fluxomics) to identify pathway intermediates. Compare results across models (in vitro vs. in vivo) and publish raw data in repositories for independent validation. Address discrepancies via sensitivity analysis in computational models .
Q. What strategies mitigate challenges in synthesizing this compound with >99% isotopic enrichment?
- Methodological Answer : Optimize deuteration using catalyst screening (e.g., Pd/C vs. Raney Ni) and deuterium gas pressure modulation. Monitor reaction progress via in-situ FTIR or Raman spectroscopy. Purify via preparative HPLC with deuterated mobile phases. Include isotopic distribution data (e.g., MALDI-TOF) in supplementary materials .
Q. How can computational modeling complement experimental studies on this compound’s interactions with nicotinamide-metabolizing enzymes?
- Methodological Answer : Perform molecular dynamics (MD) simulations to assess deuterium’s impact on binding pocket dynamics. Validate docking results (e.g., AutoDock Vina) with mutagenesis data (e.g., Kd measurements for wild-type vs. mutant enzymes). Use density functional theory (DFT) to calculate isotope effects on transition states. Cross-correlate with experimental kinetic data .
Q. Data Analysis & Reproducibility
Q. What statistical methods are recommended for analyzing dose-response relationships in studies using this compound?
- Methodological Answer : Apply nonlinear regression (e.g., log[inhibitor] vs. response) with 95% confidence intervals. Use Akaike’s Information Criterion (AIC) to compare model fits (e.g., sigmoidal vs. biphasic). For omics data, employ false discovery rate (FDR) correction. Publish raw datasets in FAIR-compliant repositories .
Q. How can researchers ensure reproducibility when scaling up synthetic protocols for this compound?
- Methodological Answer : Document batch-to-batch variability (e.g., yield ±5%, purity ±2%). Use quality-by-design (QbD) principles to identify critical process parameters (CPPs). Validate with design of experiments (DoE) tools like response surface methodology (RSM). Include failure analysis (e.g., deuterium loss at high temperatures) in supplementary files .
Q. What frameworks guide the integration of this compound into longitudinal metabolic studies?
- Methodological Answer : Adopt PICOT-like frameworks for hypothesis structuring:
- P : Model organism/cell line
- I : Deuterated compound administration
- C : Non-deuterated control
- O : Metabolic flux/output (e.g., NAD+ levels)
- T : Timepoints (e.g., 0, 24, 48 hrs)
Use PRISMA guidelines for systematic reviews of prior evidence and power analysis for sample size determination .
属性
分子式 |
C7H2D7N2O.I |
---|---|
分子量 |
271.11 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。